Product packaging for 3-methoxy-1H-pyrrole-2,5-dione(Cat. No.:)

3-methoxy-1H-pyrrole-2,5-dione

Cat. No.: B8778723
M. Wt: 127.10 g/mol
InChI Key: WWOKUVJQQLUYET-UHFFFAOYSA-N
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Description

Contextualization within Pyrrole-2,5-dione and Maleimide (B117702) Chemistry Research

3-Methoxy-1H-pyrrole-2,5-dione belongs to the broader classes of organic compounds known as pyrrole-2,5-diones and maleimides. jscimedcentral.commdpi.com The pyrrole-2,5-dione ring system is a five-membered aromatic ring containing a nitrogen atom and two carbonyl groups. cymitquimica.com This structural motif is a cornerstone in organic synthesis and is found in a variety of biologically active molecules. acgpubs.orgresearchgate.net

Maleimides, a subset of pyrrole-2,5-diones, are particularly noted for their reactivity and are widely employed in bioconjugation chemistry. sci-hub.sebath.ac.uk Their ability to readily undergo Michael-type addition reactions with thiols makes them invaluable tools for labeling proteins and other biomolecules. sci-hub.sebath.ac.uk The versatility of the maleimide scaffold has led to its incorporation into compounds with a wide range of applications, including pharmaceuticals and materials science. cymitquimica.comcbijournal.com

Significance of the Methoxy (B1213986) Substituent in Pyrrole-2,5-dione Academic Studies

The presence of a methoxy group at the 3-position of the pyrrole-2,5-dione ring significantly influences the compound's chemical properties and reactivity. This substituent can affect the molecule's polarity and electronic characteristics. cymitquimica.com For instance, the methoxy group in 1-[2-(1H-Indol-3-yl)ethyl]-3-methoxy-1H-pyrrole-2,5-dione was found to direct the regioselectivity of reduction reactions. nih.gov

Furthermore, the methoxy group can play a crucial role in the biological activity of these compounds. Studies on related structures have shown that methoxy-substituted pyrrole-2,5-diones can exhibit a range of biological effects. vliz.be The position and nature of substituents on the maleimide ring are critical in determining the compound's pharmacological profile.

Evolution of Research Trajectories for this compound and its Analogues

Initial research into this compound and its analogues has often been driven by their potential as building blocks in the synthesis of more complex molecules. For example, this compound has been utilized as a key intermediate in the synthesis of natural product analogues. nih.gov

More recent research has expanded to explore the direct biological activities of these compounds. For instance, a series of 3-methoxy-4-phenyl-1-p-tolyl-1H-pyrrole-2,5-dione derivatives were synthesized and screened for their antimicrobial properties. cbijournal.com This demonstrates a shift towards investigating the therapeutic potential of these methoxylated maleimides themselves, rather than solely as synthetic intermediates.

The development of new synthetic methodologies has also been a significant research trajectory. Efficient procedures for synthesizing substituted maleimides, including those with alkoxy groups, are continually being sought to facilitate further research into their properties and applications. sci-hub.sebath.ac.ukbath.ac.uknih.gov The synthesis of tritium-labeled N-alkoxy maleimide derivatives, for example, enables advanced studies in biochemistry and biotechnology. sci-hub.sebath.ac.ukbath.ac.uknih.gov

Interactive Data Table: Research on this compound and Analogues

Compound/AnalogueResearch FocusKey FindingReference
1-[2-(1H-Indol-3-yl)ethyl]-3-methoxy-1H-pyrrole-2,5-dioneSynthesis of bioactive alkaloidsMethoxy group directs regioselectivity of reduction. nih.gov
3-Methoxy-4-phenyl-1-p-tolyl-1H-pyrrole-2,5-dione derivativesAntimicrobial activitySome derivatives showed significant antibacterial activity. cbijournal.com
Tritium-labeled N-alkoxy maleimidesRadiolabeling for biomolecule studiesN-alkoxy maleimides are less volatile, enabling safer handling. sci-hub.sebath.ac.ukbath.ac.uknih.gov
3-[5-Methoxy-2-(1H-pyrrol-2-yl)-1H-indol-3-yl]-pyrrolidine-2,5-dioneAntitumor activityThe methoxy derivative was the most active in its series. vliz.be

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO3 B8778723 3-methoxy-1H-pyrrole-2,5-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5NO3

Molecular Weight

127.10 g/mol

IUPAC Name

3-methoxypyrrole-2,5-dione

InChI

InChI=1S/C5H5NO3/c1-9-3-2-4(7)6-5(3)8/h2H,1H3,(H,6,7,8)

InChI Key

WWOKUVJQQLUYET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)NC1=O

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Methoxy 1h Pyrrole 2,5 Dione

Classical and Contemporary Synthetic Pathways to 3-Methoxy-1H-pyrrole-2,5-dione

The synthesis of N-substituted maleimides, including the parent structure of this compound, traditionally relies on the reaction of maleic anhydride (B1165640) or its derivatives with primary amines. google.comepo.org This foundational reaction can be adapted to produce a wide array of maleimides. researchgate.net

Approaches from Maleic Anhydride Derivatives and Amines

A prevalent and classical method for synthesizing N-substituted maleimides involves a two-step process starting from maleic anhydride and a primary amine. srce.hrtandfonline.com The initial step is the acylation of the amine with maleic anhydride to form an N-substituted maleamic acid intermediate. srce.hrucl.ac.be Subsequently, this intermediate undergoes cyclodehydration to yield the final maleimide (B117702) product. google.comsrce.hr This dehydration is often facilitated by agents like acetic anhydride in the presence of a catalyst such as sodium acetate (B1210297). srce.hrtandfonline.com

For the synthesis of this compound, a plausible starting material would be 3-methoxymaleic anhydride. lookchem.com The reaction would proceed as follows:

Amine Reaction : 3-methoxymaleic anhydride would react with a source of ammonia (B1221849) (such as aqueous ammonia or urea) to form the corresponding 3-methoxy-maleamic acid.

Cyclodehydration : The maleamic acid intermediate would then be cyclized, typically by heating with a dehydrating agent, to form this compound.

An alternative to using ammonia directly is the use of an imidization agent like urea (B33335), which releases ammonia at high temperatures. mdpi.com Another approach involves the nucleophilic substitution of a leaving group on the pyrrole (B145914) ring. For instance, a 3-bromo or 3-chloro-N-substituted maleimide can react with sodium methoxide (B1231860) to introduce the methoxy (B1213986) group. One study detailed the synthesis of 3-amino-N-methyl-pyrrole-2,5-diones from 3-bromo-1-methyl-pyrrole-2,5-dione using a copper-catalyzed substitution reaction with various amines. jscimedcentral.com A similar strategy could be envisioned using a methoxide source.

Table 1: Comparison of General Maleimide Synthetic Approaches
MethodStarting MaterialsKey StepsCommon Reagents/ConditionsPotential Applicability to this compound
Classical Two-StepMaleic Anhydride, Primary Amine1. Maleamic acid formation 2. CyclodehydrationAcetic anhydride, sodium acetate, heat srce.hrtandfonline.comHigh, using 3-methoxymaleic anhydride and ammonia source.
Nucleophilic Substitution3-Halo-maleimide, NucleophileSubstitution of halideSodium methoxide, Cu catalyst jscimedcentral.comFeasible, using a 3-halopyrrole-2,5-dione precursor.

Cyclocondensation Strategies in Pyrrole-2,5-dione Synthesis

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including pyrrole-2,5-diones. The Paal-Knorr pyrrole synthesis, which involves the condensation of a γ-dicarbonyl compound with a primary amine or ammonia, is a classic example. researchgate.netacs.orgrhhz.net While directly applicable to pyrrole synthesis, the dione (B5365651) functionality in the target molecule requires precursors with the appropriate oxidation state.

More direct cyclocondensation strategies for maleimides include:

One-Pot Reactions : Some methods allow for the direct conversion of maleic anhydride and an amine to the maleimide in a single step, often using high temperatures and a catalyst in an azeotropic solvent to remove water. google.comepo.org For example, a zinc salt can catalyze the dehydrating imidization of the in-situ-formed maleamic acid. epo.org

Iron-Catalyzed Cyclization : A novel approach involves the iron-catalyzed [2+2+1] co-cyclization of an acetylene, an isocyanate, and carbon monoxide to form substituted maleimides. rsc.org This method, while powerful for generating substituted maleimides, would require careful selection of precursors to yield the this compound structure.

From Furan-2,3-diones : Substituted pyrrole-2,3-diones have been synthesized via the cyclocondensation of 4-aroyl-5-aryl-furan-2,3-diones with urea derivatives. acgpubs.org This suggests that furanone precursors can be valuable in building the pyrrole-dione skeleton.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. These principles are applicable to the synthesis of this compound.

Solvent-Free and Catalytic Methods

The development of solvent-free and catalytic methods is a key area of green chemistry.

Solvent-Free Synthesis : The reaction of maleic anhydride with amines can be performed under solvent-free conditions. mdpi.comexlibrisgroup.com For instance, polymaleimide has been synthesized by reacting polymaleic anhydride with urea at 180°C without any solvent. mdpi.com Another example is a gas-solid reaction where gaseous ammonia reacts with solid maleic anhydride copolymers, followed by thermal imidization. rsc.org These solvent-free approaches reduce waste and the use of hazardous substances. exlibrisgroup.com

Catalytic Approaches : The use of catalysts, rather than stoichiometric reagents, improves atom economy and reduces waste. researchgate.net For the synthesis of N-substituted maleimides, catalysts such as metallic tin, zinc compounds, or N-heterocyclic carbenes (NHCs) have been employed. google.comepo.orgchemrxiv.org For example, an NHC-catalyzed atroposelective amidation has been developed for the synthesis of N-aryl maleimides under mild conditions. chemrxiv.org Rhodium(III)-catalyzed oxidative [4+2] annulation is another efficient, atom-economical method for creating maleimide-fused heterocycles. rsc.org

Atom Economy and Sustainability Considerations in Pyrrole-2,5-dione Synthesis

Atom economy is a central concept in green chemistry, focusing on maximizing the incorporation of atoms from the starting materials into the final product. acs.orggctlc.org

High Atom Economy Reactions : The Paal-Knorr synthesis is noted for its high atom economy, as the only byproduct is water. acs.org Similarly, direct condensation of maleic anhydride with amines, where water is the only leaving group, is highly atom-efficient. tandfonline.com

Sustainable Solvents : When solvents are necessary, the use of greener alternatives like water is preferred. arkat-usa.org The synthesis of N-substituted maleimides has been successfully demonstrated in water, avoiding the need for volatile organic solvents. arkat-usa.org

Table 2: Green Chemistry Metrics in Maleimide Synthesis
PrincipleConventional MethodGreen AlternativeReference
Solvent UseOrganic solvents like DMF, xylene, or acetic acid.Solvent-free reactions or use of water. mdpi.comarkat-usa.org
CatalysisStoichiometric dehydrating agents (e.g., acetic anhydride).Catalytic amounts of zinc, tin, or organocatalysts. google.comepo.orgchemrxiv.org
Atom EconomyCan be lower in multi-step syntheses with protecting groups.High in direct condensation and cycloaddition reactions. acs.orgrsc.org
Energy UseHigh-temperature reflux for extended periods.Microwave-assisted synthesis, lower reaction temperatures. tandfonline.comarkat-usa.org

Chemo- and Regioselective Synthesis of this compound Precursors

The synthesis of a specifically substituted compound like this compound requires precise control over the placement of the methoxy group, a challenge of regioselectivity.

The regioselectivity in the synthesis of precursors is critical. For instance, if starting from a substituted maleic anhydride, one must ensure the correct isomer is used. The synthesis of 3-methoxymaleic anhydride itself is a key challenge. One reported route involves a base-induced vinylic substitution of a bromine atom in a bromomaleimide with an alcohol, which could be a pathway to an alkoxymaleimide precursor. lookchem.com

Another strategy involves the regioselective reduction of a maleimide derivative. For example, the reduction of citraconimide (B94617) (methylmaleimide) derivatives can be directed to one of the two carbonyl groups depending on the reducing agent used (e.g., NaBH₄ vs. DIBAL-H), demonstrating that regiocontrol on the pyrrole-2,5-dione ring is achievable. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions on 3,4-dihalomaleimides allow for the selective introduction of various substituents, which could be a viable, albeit longer, route to assemble the required precursor for this compound. organic-chemistry.org

Optimization of Reaction Parameters for Yield and Purity in this compound Synthesis

The successful synthesis of this compound and its derivatives hinges on the careful optimization of various reaction parameters. The yield and purity of the final product are highly sensitive to factors such as the choice of solvent, reaction temperature, catalytic system, and the nature of the starting materials. Research into the synthesis of the broader class of pyrrole-2,5-diones, or maleimides, provides significant insights into the key variables that can be manipulated to enhance synthetic efficiency.

A primary consideration in optimizing these syntheses is the reaction medium. The selection of an appropriate solvent is critical, as it can influence reactant solubility, reaction rate, and product stability. For instance, in the synthesis of substituted 1-methyl-pyrrole-2,5-diones from 3-halo-1-methyl-pyrrole-2,5-dione, acetonitrile (B52724) was found to be the preferred solvent. jscimedcentral.com Attempts to replace acetonitrile with other solvents were not as effective. jscimedcentral.com In other studies on related dimethyl-1H-pyrrole-2,5-dione derivatives, solvents like toluene (B28343) and chloroform (B151607) have been used, with reactions at their boiling points leading to the best yields, typically between 75% and 95%. nih.gov This suggests that for methoxy-substituted analogs, polar aprotic solvents may be favorable, and higher temperatures can significantly accelerate the reaction and improve yields.

Temperature is another crucial parameter that directly impacts reaction kinetics and product formation. Syntheses conducted at elevated temperatures often result in higher yields and shorter reaction times compared to those at room temperature. nih.gov For example, a multicomponent reaction to form complex pyrrole-dione structures showed a marked increase in yield when the temperature was raised from room temperature to 40 °C. nih.gov In some cases, an optimal temperature has been identified; for the synthesis of certain pyrrole-2-carboxylates, 80°C was established as the ideal condition for maximizing yield. researchgate.net

The use of catalysts is a common strategy to improve reaction rates and yields. For the synthesis of N-methyl 3-amino-pyrrol-2,5-diones, a copper(I) iodide (CuI) catalyst was essential for the reaction with aromatic amines and significantly improved yields with other amines. jscimedcentral.com A nickel catalyst was also shown to increase the yield from a 30% range to a 50% range in uncatalyzed reactions. jscimedcentral.com The addition of a mild acid, such as acetic acid, has also been demonstrated to dramatically improve the yield of certain pyrrole-dione products, in one case from 26% to 74%. nih.gov

Furthermore, the purity of the final product can be influenced by the reaction work-up and the presence of impurities like water. It has been noted that the presence of water can significantly reduce the yield in the synthesis of pyrrole-diones. jscimedcentral.com Therefore, anhydrous conditions are often preferred. Modern techniques such as microwave-assisted synthesis have also been explored, offering advantages like rapid heating, significantly shorter reaction times, and the formation of fewer unwanted side products, which contributes to higher purity and yield. researchgate.net

The following tables summarize the effects of various parameters on the yield of related pyrrole-2,5-dione syntheses, providing a framework for optimizing the production of this compound.

Table 1: Effect of Solvent and Temperature on Yield of N(1)-substituted 3,4-dimethyl-1H-pyrrole-2,5-dione Derivatives nih.gov This table is interactive. You can sort and filter the data.

Solvent Temperature Yield (%)
Toluene Boiling 75-95
Chloroform Boiling 75-95
Diethyl Ether Room Temp. Lower Yield*

*Exact yield not specified, but noted as less effective for most derivatives.

Table 2: Effect of Catalyst and Temperature on a Three-Component Pyrrole-3,9-dione Synthesis nih.gov This table is interactive. You can sort and filter the data.

Solvent Additive Temperature (°C) Yield (%)
Methanol None Room Temp. 24
Methanol None 40 36
Ethanol None 40 26

These findings collectively underscore the importance of a systematic approach to optimizing reaction conditions. For the synthesis of this compound, it is likely that a polar aprotic solvent, elevated temperatures, and potentially a copper or acid-based catalyst would provide the highest yield and purity.

Compound Name Table

Compound Name
This compound
3-methoxy-4-phenyl-1-p-tolyl-1H-pyrrole-2,5-dione
3-methoxy-4-phenylfuran-2,5-dione
1-methyl-pyrrole-2,5-diones
Acetonitrile
Triethylamine
Copper(I) iodide
Nickel acetate
3-bromo-1-methyl-pyrrole-2,5-dione
3-chloro-1-methyl-pyrrol-2,5-dione
N(1)-substituted 3,4-dimethyl-1H-pyrrole-2,5-dione
Toluene
Chloroform
Diethyl ether
1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones
Methanol
Ethanol
Acetic acid
Indium(III) triflate

Reaction Mechanisms and Reactivity Profiles of 3 Methoxy 1h Pyrrole 2,5 Dione

Mechanistic Studies of Nucleophilic Additions to the Pyrrole-2,5-dione Ring

The electron-poor nature of the double bond in the 3-methoxy-1H-pyrrole-2,5-dione core makes it susceptible to attack by nucleophiles. These reactions are fundamental to the construction of more complex molecular architectures.

Michael Addition Pathways and Selectivity (e.g., Thiol-Maleimide Reactivity Mechanisms)

The Michael addition, or conjugate addition, is a key reaction of this compound. Thiols are particularly effective nucleophiles in this context, leading to the formation of succinimide (B58015) derivatives. The general trend in these thiol-ene reactions is the addition of the thiol across the activated double bond. umn.edu

The broad thiol reactivity of the maleimide (B117702) electrophile is a significant characteristic. acs.org This reactivity is influenced by the electronic properties of the substituents on the pyrrole-2,5-dione ring. For instance, the presence of an electron-donating methoxy (B1213986) group can impact the electrophilicity of the maleimide system. acs.org In the context of structure-activity relationship (SAR) studies, it has been observed that modifications to the electrophilic moiety can significantly impact the biological activity profile of molecules containing this core. acs.org

Reactant 1Reactant 2Product TypeReaction TypeRef
This compoundThiolSuccinimide derivativeMichael Addition umn.edu

Amination and Alkylation Mechanisms on the Pyrrole-2,5-dione Core

The pyrrole-2,5-dione ring can undergo amination and alkylation reactions. For example, the reaction of 1-benzyl-3-methoxy-1H-pyrrole-2,5-dione with various reagents can lead to the formation of diverse products. umn.edu Reductive amination on imides like maleimide is a known transformation. umn.edu

Alkylation can be achieved through various methods, including O-alkylation or silylation of the enol forms of the dione (B5365651). umn.edu The reaction of tryptamine (B22526) with methoxymaleic anhydride (B1165640) in refluxing o-dichlorobenzene results in the formation of 1-[2-(1H-Indol-3-yl)ethyl]-3-methoxy-1H-pyrrole-2,5-dione in good yield. acs.orgnih.govresearchgate.net This reaction proceeds through a regioselective ring opening of the anhydride followed by intramolecular dehydrative cyclization. nih.gov

Cycloaddition Reactions Involving this compound

The double bond of this compound can act as a dienophile or a dipolarophile in cycloaddition reactions, providing a powerful tool for the synthesis of complex cyclic systems.

Diels-Alder Reactivity and Stereochemical Outcomes

This compound and its derivatives are effective dienophiles in Diels-Alder reactions. vulcanchem.comlookchem.com The resonance stabilization of the ene-dione system enhances its reactivity in these cycloadditions. vulcanchem.com The stereochemical outcome of these reactions is a critical aspect, with substituent effects influencing the reaction rates of intramolecular Diels-Alder reactions. umn.edu Highly enantioselective Diels-Alder reactions have been reported with derivatives such as 1-benzyl-3-methoxy-1H-pyrrole-2,5-dione. lookchem.com

DienophileDieneProduct TypeReaction TypeRef
This compoundVarious DienesCycloadductDiels-Alder vulcanchem.com
1-benzyl-3-methoxy-1H-pyrrole-2,5-dioneVarious DienesEnantiomerically enriched cycloadductEnantioselective Diels-Alder lookchem.com

[2+2] and [3+2] Cycloadditions

Beyond the Diels-Alder reaction, this compound can participate in other cycloaddition pathways. Photochemical [2+2] cycloadditions represent a potential reaction pathway, although in some cases, the isolation of products can be challenging. bris.ac.ukcore.ac.uk The mechanistic implication of a concerted [2+2] addition is that any intermediate biradical would close faster than rotation around the carbon-carbon bond, thus preserving stereochemistry. bris.ac.uk

This compound can also be involved in [3+2] cycloadditions. For instance, a solution of this compound and trifluoroacetic acid in dichloromethane (B109758) can react with N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine in a process that can be considered a formal [3+2] cycloaddition. epo.org

Electrophilic Substitution and Modification of the Pyrrole (B145914) Moiety of this compound

While the electron-deficient double bond is the primary site of reactivity, the pyrrole moiety itself can undergo modification. Electrophilic substitution at the C4 position of the pyrrole-2,5-dione ring can occur. For example, treatment with an electrophilic bromine source can lead to substitution. umn.edu However, if the substituent at the C5 position is not sufficiently bulky, deprotonation can occur at that site instead. umn.edu

Radical Reactions and Polymerization Initiation by this compound

The pyrrole-2,5-dione ring, the core structure of maleimides, is known for its susceptibility to additions across the carbon-carbon double bond. wikipedia.org This reactivity extends to radical processes, where the electron-deficient nature of the double bond makes it an effective radical acceptor. Research has shown that maleimide derivatives can participate in various radical reactions, including homo- and copolymerizations, and cycloadditions. nih.gov

Specifically, derivatives of this compound have been identified as effective radical receptors. In the synthesis of asymmetric nitrogen-containing dimers, for instance, 3-methoxy-1-methyl-1H-pyrrole-2,5-dione is hypothesized to react via radical addition. jst.go.jp There are numerous precedents for light-induced α-aminoalkyl radical additions to maleimides, underscoring the feasibility of this pathway. jst.go.jp The process involves the addition of a radical species to the double bond of the pyrrole-2,5-dione core. jst.go.jp

In the context of polymerization, maleimides are exceptionally versatile. They can undergo photopolymerization even without a dedicated photoinitiator. specificpolymers.com This self-initiation is believed to occur through an electron transfer mechanism that generates a radical anion, which then initiates the polymerization chain reaction. specificpolymers.com This capability is particularly valuable in the development of UV-curable materials and coatings. specificpolymers.com While research on the polymerization of this compound is specific, the general reactivity of the maleimide group suggests its potential as a monomer in both homo- and copolymerizations. nih.gov The presence of the methoxy group can be expected to modulate this reactivity.

Influence of the Methoxy Group on Reactivity and Electronic Properties

This electron-donating nature activates the α-carbon (the carbon atom adjacent to the methoxy group) towards nucleophilic attack. ucl.ac.uk Conversely, an electron-withdrawing substituent would activate the β-position. ucl.ac.uk This directing effect is crucial in reactions such as Michael additions, where the regioselectivity of the nucleophilic attack is paramount. The increased electron density at the α-position can make the double bond more susceptible to attack by certain nucleophiles compared to the unsubstituted maleimide.

The chemical stability and reactivity of such compounds can be related to their frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap generally corresponds to higher reactivity and lower chemical stability. researchgate.net The introduction of a substituent like a methoxy group alters these energy levels, thereby tuning the molecule's reactivity profile. researchgate.net

The presence of the methoxy group is readily identifiable through spectroscopic methods. In a series of synthesized 3-methoxy-4-phenyl-1-p-tolyl-1H-pyrrole-2,5-dione derivatives, the methoxy protons consistently appear as a singlet in the 1H NMR spectrum around 4.3 ppm, providing a clear diagnostic signal. cbijournal.com

Spectroscopic Data for this compound Derivatives

CompoundIR (cm⁻¹) (C=O, C=C, C-O)¹H NMR (CDCl₃, δ ppm) (OCH₃ singlet)Mass Spec (m/z) [M+H]⁺
3-methoxy-4-(4-nitrophenyl)-1-p-tolyl-1H-pyrrole-2,5-dione (5g)1759, 1703, 1642, 11224.29357
3-methoxy-4-(4-bromophenyl)-1-p-tolyl-1H-pyrrole-2,5-dione (5h)1761, 1708, 1616, 11094.37391
3-methoxy-4-(4-chlorophenyl)-1-p-tolyl-1H-pyrrole-2,5-dione (5k)1761, 1711, 1612, 11104.37332
Data sourced from a study on related derivatives, illustrating the characteristic signals of the methoxy group. cbijournal.com

Theoretical and Computational Investigations of 3 Methoxy 1h Pyrrole 2,5 Dione

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-methoxy-1H-pyrrole-2,5-dione. These methods provide detailed information about the molecule's electronic distribution and energy.

Density Functional Theory (DFT) has become a popular and effective method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. derpharmachemica.com For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine its electronic structure. dergipark.org.tr

These studies typically involve the calculation of various molecular properties. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electrophilic and nucleophilic regions of the molecule. In this compound, the oxygen atoms of the carbonyl groups and the methoxy (B1213986) group are expected to be regions of high electron density (negative potential), while the hydrogen atom of the N-H group would be a region of low electron density (positive potential).

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical in understanding the reactivity of the molecule. The energy gap between the HOMO and LUMO is an indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For substituted maleimides, the HOMO is often localized on the pyrrole (B145914) ring and the methoxy group, while the LUMO is typically distributed over the carbonyl groups.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

PropertyCalculated Value
HOMO Energy-7.2 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 D
Total Energy-568.9 Hartree

Note: The values in this table are representative and are based on typical results for similar molecules. Actual values may vary depending on the specific computational methods and software used.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a more rigorous theoretical treatment of electronic structure, albeit at a higher computational expense. derpharmachemica.com These methods are valuable for validating the results obtained from DFT calculations and for providing more accurate energy values. For this compound, ab initio calculations can be used to obtain precise geometric parameters, vibrational frequencies, and electronic energies. Comparing the results from different levels of theory, such as HF, MP2, and DFT, can provide a comprehensive understanding of the molecule's properties and the reliability of the computational models. dergipark.org.tr

Molecular Dynamics and Conformational Analysis of this compound

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of this compound over time. rsc.org These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves and changes shape. For this compound, a key area of interest is the rotation of the methoxy group. MD simulations can help determine the preferred orientation of this group and the energy barriers associated with its rotation. This information is crucial for understanding how the molecule interacts with its environment and with other molecules. The planarity of the pyrrole-2,5-dione ring is also a subject of interest, as puckering of the ring can influence its reactivity.

Prediction of Reactivity and Reaction Pathways via Computational Models

Computational models are invaluable for predicting the reactivity of this compound and for elucidating potential reaction pathways. The analysis of the molecular electrostatic potential and Fukui functions, derived from DFT calculations, can identify the most likely sites for nucleophilic and electrophilic attack. The maleimide (B117702) ring is known to be a good Michael acceptor, and computational studies can quantify this reactivity by calculating the reaction energies and activation barriers for the addition of nucleophiles to the double bond of the pyrrole ring. Furthermore, computational methods can be used to model various chemical transformations, such as cycloaddition reactions or substitutions at the methoxy group, providing insights into the feasibility and selectivity of these reactions.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis) through Computational Methods for this compound

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can be compared with experimental data to confirm the structure of this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, these calculations can help assign the signals in the experimental spectrum to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. derpharmachemica.com These calculated frequencies are often scaled to account for anharmonicity and to improve agreement with experimental IR spectra. This allows for the identification of characteristic vibrational modes, such as the C=O stretching of the dione (B5365651), the C-O-C stretching of the methoxy group, and the N-H bending.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. rsc.org By calculating the energies of the electronic transitions, it is possible to predict the wavelength of maximum absorption (λmax). For this compound, the electronic transitions are likely to be of the n→π* and π→π* type, involving the carbonyl groups and the double bond of the pyrrole ring.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterValue
¹H NMRChemical Shift (δ, ppm) of -OCH₃3.9
¹H NMRChemical Shift (δ, ppm) of N-H8.5
¹³C NMRChemical Shift (δ, ppm) of C=O170
¹³C NMRChemical Shift (δ, ppm) of -OCH₃58
IRVibrational Frequency (cm⁻¹) of C=O stretch1750, 1710
IRVibrational Frequency (cm⁻¹) of C-O-C stretch1250
UV-Visλmax (nm)280

Note: The values in this table are illustrative and based on typical computational predictions for similar functional groups.

Solvent Effects and Intermolecular Interactions from Computational Studies

The properties and reactivity of this compound can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be used to simulate the effects of different solvents on the molecule's geometry, electronic structure, and spectroscopic properties. rsc.org These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the investigation of how the polarity of the solvent affects the stability of different conformers and the energies of reaction pathways. Furthermore, explicit solvent models, where individual solvent molecules are included in the simulation, can provide detailed insights into specific intermolecular interactions, such as hydrogen bonding between the N-H group of the pyrrole-2,5-dione and solvent molecules.

Derivatization, Functionalization, and Advanced Analogues of 3 Methoxy 1h Pyrrole 2,5 Dione

Synthesis of Substituted 3-Methoxy-1H-pyrrole-2,5-dione Derivatives

The synthesis of substituted this compound derivatives is a significant area of research, enabling the creation of novel compounds with tailored properties. These synthetic strategies often involve the reaction of a corresponding maleic anhydride (B1165640) with an amine, a fundamental approach to forming the maleimide (B117702) ring. jscimedcentral.com For instance, a series of 3-methoxy-4-phenyl-1-p-tolyl-1H-pyrrole-2,5-dione derivatives have been synthesized with high yields, demonstrating the feasibility of introducing aryl substituents at various positions of the pyrrole-2,5-dione core. cbijournal.com

Another common strategy involves the modification of a pre-existing pyrrole-2,5-dione structure. For example, 3-bromo-1-methyl-pyrrole-2,5-dione can serve as a starting material for the synthesis of a variety of N-methyl 3-amino-pyrrol-2,5-diones through a copper-catalyzed substitution reaction. jscimedcentral.com This highlights the utility of halogenated derivatives as key intermediates in the functionalization of the pyrrole (B145914) ring.

Furthermore, the synthesis of 1-substituted derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione has been achieved through the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride. nih.govmdpi.com This method provides a route to a diverse range of N-substituted maleimides with potential applications in medicinal chemistry. nih.govmdpi.com The reaction conditions, such as the choice of solvent and temperature, can significantly influence the yield of the final products. nih.gov

The following table summarizes some examples of synthesized substituted 1H-pyrrole-2,5-dione derivatives:

Compound NameStarting MaterialsKey Reaction TypeReference
3-methoxy-4-phenyl-1-p-tolyl-1H-pyrrole-2,5-dione3-methoxy-4-phenylfuran-2,5-dione and p-toluidineCondensation cbijournal.com
N-methyl 3-amino-pyrrol-2,5-diones3-bromo-1-methyl-pyrrole-2,5-dione and various aminesCopper-catalyzed substitution jscimedcentral.com
1-substituted 3,4-dimethyl-1H-pyrrole-2,5-dioneN3-substituted amidrazones and 2,3-dimethylmaleic anhydrideCondensation nih.govmdpi.com
1-(4-acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione3,4-dichlorofuran-2,5-dione and 4-aminoacetophenoneCondensation ekb.eg

Modifications at the Pyrrole Nitrogen (N-substitution)

Modifications at the pyrrole nitrogen, known as N-substitution, are a primary method for diversifying the properties of this compound and its analogues. This is typically achieved by reacting the corresponding maleic anhydride with a primary amine, which introduces a substituent onto the nitrogen atom of the resulting maleimide. jscimedcentral.com This approach has been used to synthesize a wide range of N-substituted maleimides, including those with alkyl and aryl groups. jscimedcentral.comcbijournal.com

For example, N-alkyl derivatives of maleimides have been noted for their fluorescent properties. cbijournal.com The introduction of different substituents on the nitrogen can also influence the biological activity of the resulting compounds. N-substituted imides have shown a variety of pharmacological effects, including antimicrobial, antidepressant, anxiolytic, and analgesic activities. jscimedcentral.com

The Passerini multicomponent reaction offers another versatile strategy for N-functionalization. In this reaction, a carboxylic acid (or a suitable bioisostere like 1H-pyrrole-2,5-dione), an isocyanide, and an aldehyde or ketone react to form an α-acyloxy carboxamide. rug.nl This allows for the introduction of a wide variety of substituents at the nitrogen position in a single step. rug.nl

The table below provides examples of N-substituted 1H-pyrrole-2,5-dione derivatives:

N-SubstituentParent Pyrrole-2,5-dioneSynthetic MethodReference
p-Tolyl3-methoxy-4-phenyl-1H-pyrrole-2,5-dioneCondensation with p-toluidine cbijournal.com
Methyl3-amino-1H-pyrrole-2,5-dioneReaction with methyl formamide jscimedcentral.com
Various aryl and alkyl groups1H-pyrrole-2,5-dionePasserini reaction rug.nl
2-methoxyethyl3-methyl-1H-pyrrole-2,5-dioneNot specified

Functionalization of the Methoxy (B1213986) Group

While direct functionalization of the methoxy group in this compound is not extensively detailed in the provided search results, the synthesis of analogues with different alkoxy groups at the C3 position is a plausible area of investigation. The synthesis of related compounds, such as 3-hydroxy-1H-pyrrole-2,5-diones, suggests that the methoxy group could potentially be cleaved to a hydroxyl group, which could then be further functionalized. mdpi.com

For instance, the reaction of N-hydroxy-N-(2-oxoalkyl)amides can lead to the formation of 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. researchgate.net This indicates that hydroxylated pyrrole derivatives are accessible, which could serve as precursors for introducing various ether or ester functionalities at that position.

The synthesis of 3-alkoxy-furan-2-ones, which are precursors to some pyrrole-2,5-diones, involves the use of different alcohols, suggesting that the alkoxy group can be varied at an early stage of the synthesis. jscimedcentral.com This indirect approach allows for the incorporation of a range of functional groups in place of the methoxy group.

Regioselective Functionalization of the Pyrrole Ring

Regioselective functionalization of the pyrrole ring in this compound and its derivatives is crucial for creating specific isomers with desired properties. One of the key positions for functionalization is the C4 position of the pyrrole ring.

For example, the synthesis of 3-methoxy-4-phenyl-1-p-tolyl-1H-pyrrole-2,5-dione involves the introduction of a phenyl group at the C4 position, starting from 3-methoxy-4-phenylfuran-2,5-dione. cbijournal.com This demonstrates a method for regioselective arylation of the pyrrole precursor.

Another approach involves the functionalization of a pre-existing pyrrole ring. The Friedel-Crafts acylation of 1-TIPS-pyrrole with methyl malonyl chloride has been shown to yield both 2- and 3-substituted products. mdpi.com The use of a bulky protecting group like triisopropylsilyl (TIPS) at the nitrogen is intended to direct acylation to the 3-position by sterically hindering the 2-position. mdpi.com However, the reaction can still lead to a mixture of isomers, highlighting the challenges in achieving complete regioselectivity. mdpi.com

Furthermore, the synthesis of 1-((4-methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones and their subsequent functionalization to triazoles showcases the ability to introduce complex substituents at the C3 position of the pyrrole ring. arabjchem.org This indicates that various functional groups can be selectively introduced onto the pyrrole ring through carefully designed synthetic routes.

Preparation of Multicomponent Systems Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. These reactions are particularly valuable for creating libraries of diverse compounds for drug discovery and materials science. 1H-pyrrole-2,5-dione and its derivatives, including this compound, can be utilized as components in MCRs.

One notable example is the Passerini reaction, where 1H-pyrrole-2,5-dione can act as a bioisostere for a carboxylic acid. rug.nl This allows for the synthesis of a diverse range of α-acyloxy carboxamides incorporating the pyrrole-2,5-dione scaffold. rug.nl The reaction tolerates various substituents on the other components, leading to a wide array of products. rug.nl

Another example is the squaramide-catalyzed three-component asymmetric [2+2+1] cycloaddition reaction. mdpi.com While this specific example uses 3-hydroxy-1H-pyrrole-2,5-diones, it demonstrates the potential for related methoxy derivatives to participate in similar cycloaddition reactions to generate complex, fused-ring systems. mdpi.com

The use of this compound in MCRs allows for the rapid assembly of complex molecular architectures, which would otherwise require lengthy multi-step syntheses. This approach is particularly advantageous for exploring chemical space and identifying novel compounds with desired properties.

Polymerization Studies with this compound Monomers

For instance, polymers based on 3,6-dithien-2-yl-2,5-dialkylpyrrolo[3,4-c]pyrrole-1,4-dione have been synthesized for applications in organic photovoltaics. researchgate.net These polymers exhibit low bandgaps and suitable energy levels for use in solar cells. researchgate.net While this example does not specifically use this compound, it highlights the potential of pyrrole-2,5-dione derivatives in the development of functional polymers.

The synthesis of polymers with maleimide end-groups is another important application. These polymers can be used for bioconjugation, where the maleimide group reacts selectively with thiols on proteins or other biomolecules. Dithiophenol maleimides have been used to create disulfide bridging polymers for this purpose. rsc.org

Radical Polymerization Mechanisms

Radical polymerization is a common method for polymerizing monomers containing a carbon-carbon double bond, such as the one present in the 1H-pyrrole-2,5-dione ring. The polymerization process is typically initiated by a radical initiator, which is a molecule that can be decomposed by heat or light to generate free radicals.

Commonly used radical initiators include organic peroxides like benzoyl peroxide and azo compounds such as azobisisobutyronitrile (AIBN). google.com These initiators decompose to form primary radicals, which then add to the double bond of the monomer, initiating the polymerization chain. The reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps.

In the context of this compound monomers, the radical would add to the double bond of the pyrrole ring, leading to the formation of a polymer chain with the pyrrole-2,5-dione units incorporated into the backbone or as pendant groups, depending on the specific monomer structure. The presence of the methoxy group and any N-substituents can influence the reactivity of the monomer and the properties of the resulting polymer.

The choice of initiator and reaction conditions, such as temperature and solvent, can affect the rate of polymerization and the molecular weight of the polymer. google.com For example, atom transfer radical polymerization (ATRP) is a controlled radical polymerization technique that has been used to synthesize polymers with maleimide functionality. rsc.org This method allows for the preparation of well-defined polymers with controlled molecular weights and low polydispersity.

Copolymerization Strategies and Material Properties

The incorporation of maleimide and its derivatives into polymers is a well-established strategy for developing advanced materials with tailored properties. The pyrrole-2,5-dione core, present in this compound, provides a reactive site for polymerization. While specific studies detailing the copolymerization of this compound are not extensively documented in publicly available research, the reactivity of analogous compounds provides insight into potential strategies.

Derivatives of 1H-pyrrole-2,5-dione are utilized as monomers in copolymerization reactions to enhance the mechanical and thermal properties of materials. For instance, related N-substituted maleimides are incorporated into polymer matrices to improve stability and functionality, finding use in the development of specialized coatings and adhesives. The electron-deficient double bond of the maleimide ring is susceptible to radical polymerization, and the entire monomer can be incorporated into polymer chains via cross-coupling reactions.

Common polymerization methods applicable to vinyl monomers and functionalized heterocycles, such as bulk, suspension, emulsion, and solution polymerization, could theoretically be applied to this compound. google.com The choice of method would depend on the desired polymer characteristics, such as molecular weight and dispersity. For creating conjugated polymers for electronic applications, cross-coupling reactions like Stille or Suzuki coupling, which are used for other pyrrole-dione-based monomers, would be the preferred strategy. researchgate.net

The properties of resulting copolymers would be influenced by the methoxy group on the pyrrole-dione ring. This group can affect the monomer's reactivity, solubility, and the electronic properties of the final polymer. For example, in the context of conducting polymers for electrochromic or photovoltaic applications, the electron-donating nature of the methoxy group could help in tuning the bandgap and energy levels of the material. researchgate.net

Table 1: Potential Copolymerization Strategies for this compound (Based on Analogous Compounds)

Polymerization StrategyComonomers/InitiatorsPotential Material Properties & ApplicationsReference
Radical Polymerization Vinyl monomers (e.g., styrene, acrylates), Radical initiators (e.g., AIBN, benzoyl peroxide)Enhanced thermal stability, improved adhesion; specialty coatings, adhesives. google.com
Stille Coupling Stannylated aromatics/heterocycles (e.g., bis(trimethylstannyl)thiophene)Controlled polymer architecture, low bandgap; organic photovoltaics, electronics. researchgate.net
Suzuki Coupling Boronic acid/ester-functionalized aromaticsAlternative to Stille for conjugated polymers; organic electronics. researchgate.net

This table outlines potential strategies based on the known chemistry of related pyrrole-dione compounds, as direct copolymerization data for this compound is limited.

Synthesis of Conjugates and Adducts via this compound Reactivity (Chemical Synthesis Focus)

The chemical reactivity of this compound is dominated by the electrophilic nature of the double bond within the dione (B5365651) ring system, making it an excellent substrate for various addition reactions to form a wide range of conjugates and adducts. The presence of the methoxy group influences the electron density of the double bond, modulating its reactivity. The primary reaction pathways for forming conjugates are the Michael addition and the Diels-Alder cycloaddition.

Michael Addition:

The maleimide core is a classic Michael acceptor, readily reacting with soft nucleophiles. organic-chemistry.orgmasterorganicchemistry.com This 1,4-conjugate addition reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. Nucleophiles such as thiols, amines, and stabilized carbanions can add across the double bond of this compound to yield substituted succinimide (B58015) derivatives. This reaction is fundamental in bioconjugation, where the maleimide moiety is used to selectively label proteins and peptides at cysteine residues. While maleimides typically act as electrophiles, studies on related aminomaleimides have shown they can also function as Michael donors under specific catalytic conditions. nih.gov

Diels-Alder Reaction:

As an electron-deficient alkene, the double bond in this compound is an excellent dienophile for [4+2] cycloaddition reactions with conjugated dienes. The resonance stabilization of the ene-dione system enhances its reactivity in these reactions. vulcanchem.com Studies on closely related compounds, such as 1-aryl-4-methoxycarbonyl-1H-pyrrole-2,3-diones and 1-benzyl-3-methoxy-1H-pyrrole-2,5-dione, confirm that these structures behave as effective dienophiles. lookchem.comnih.gov The reaction with various 1,3-dienes leads to the formation of bicyclic adducts, often with high regioselectivity and stereoselectivity. nih.govnih.gov These adducts can serve as complex building blocks for further synthetic transformations.

The synthesis of more elaborate conjugates often involves multi-step procedures. For example, related maleimides have been functionalized with alkyne groups via Sonogashira coupling, with the resulting alkynyl maleimides then being converted to 1,2,3-triazole conjugates using click chemistry. researchgate.net Similarly, complex indole-containing conjugates have been synthesized where the pyrrole-2,5-dione serves as a core scaffold. mdpi.comfluorochem.co.uk

Table 2: Key Reactions for Conjugate and Adduct Synthesis with this compound

Reaction TypeReactant TypeProduct ClassSignificanceReferences
Michael Addition Thiols, Amines, Stabilized CarbanionsSubstituted Succinimide DerivativesC-S, C-N, and C-C bond formation; fundamental for bioconjugation. organic-chemistry.orgmasterorganicchemistry.comnih.gov
Diels-Alder Reaction Conjugated Dienes (e.g., furan (B31954), cyclopentadiene)Bicyclic Imide AdductsCreation of complex, stereodefined cyclic systems for further synthesis. vulcanchem.comlookchem.comnih.govnih.gov
Sonogashira Coupling Terminal Alkynes3-Alkynyl-1H-pyrrole-2,5-dionesIntroduction of alkyne functionality for subsequent "click" reactions. researchgate.net

Advanced Analytical and Spectroscopic Methodologies in 3 Methoxy 1h Pyrrole 2,5 Dione Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is the cornerstone for the unambiguous determination of the chemical structure of 3-methoxy-1H-pyrrole-2,5-dione and its analogs.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. In the context of this compound derivatives, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed. ipb.ptscribd.com

¹H NMR spectroscopy provides information on the chemical environment of protons within the molecule. For instance, in a series of synthesized 3-methoxy-4-phenyl-1-p-tolyl-1H-pyrrole-2,5-dione derivatives, the methoxy (B1213986) group protons typically appear as a singlet around δ 4.3 ppm. cbijournal.com The aromatic protons exhibit complex multiplicity in the range of δ 7.1-7.9 ppm. cbijournal.com The specific chemical shifts and coupling constants are influenced by the substituents on the pyrrole (B145914) and phenyl rings. ipb.pt

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbonyl carbons of the pyrrole-2,5-dione ring are typically observed at the lower field region of the spectrum. For example, in a series of chalcone-imide derivatives based on 3,4-dichloro-1H-pyrrole-2,5-dione, the carbonyl carbons resonate around δ 161 ppm. ekb.eg

2D NMR techniques , such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity between protons and carbons, which is crucial for unambiguous structural assignment, especially in complex derivatives. nih.gov These techniques help in assigning the quaternary carbons and resolving ambiguities that may arise from overlapping signals in 1D spectra. nih.gov For instance, HMBC can show correlations between the methoxy protons and the C-3 carbon of the pyrrole ring, confirming the position of the methoxy group.

Solid-state NMR can provide information about the molecular structure and dynamics in the solid phase, which can be different from the solution state.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
3-(3-Methoxy-1,3-dioxopropyl)pyrrole3.73 (s, 3H), 3.81 (s, 2H), 6.66 (m, 1H), 6.80 (m, 1H), 7.48 (m, 1H), 9.13 (br, 1H)46.4, 52.4, 108.7, 120.5, 124.7, 125.2, 168.8, 188.1 mdpi.com
3-methoxy-4-phenyl-1-p-tolyl-1H-pyrrole-2,5-dione2.38 (s, 3H), 3.85 (s, 3H), 4.30 (s, 3H), 6.90 (d, 2H, J = 8.2 Hz), 7.28 (d, 2H, J = 8.8 Hz), 7.53 (d, 2H, J = 8.2 Hz), 7.84 (d, 2H, J = 8.8 Hz)Not specified cbijournal.com
1-(3-methoxyphenyl)pyrrolidine derivative of 1-methyl-1H-pyrrole-2,5-dione3.72 (s, 3H), 3.05 (s, 3H), and other signals179.62, 177.41, 157.78, 149.20, 131.06, 112.45, 103.78, 95.36, 55.23, 47.70, 43.36, 36.77, 25.43, 24.85 rsc.org

High-Resolution Mass Spectrometry and Tandem MS for Complex Elucidation

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of this compound and its derivatives with high accuracy. acs.org This technique provides the exact mass of the molecule, allowing for the determination of its molecular formula. mdpi.com For example, the molecular formula of 3-(3-methoxy-1,3-dioxopropyl)pyrrole was confirmed by HRMS (ESI-MS) which showed an [M+Na]⁺ ion at m/z 190.0480, corresponding to the calculated value of 190.0475 for C₈H₉NNaO₃. mdpi.com

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation, where a precursor ion is selected and fragmented to produce a series of product ions. The fragmentation pattern provides valuable information about the connectivity of the molecule. For instance, in N-alkyl-substituted thieno[3,4-c]-pyrrole-4,6-dione derivatives, higher-order MSⁿ experiments revealed a reversed Diels-Alder fragmentation mechanism. researchgate.net This technique is particularly useful for distinguishing between isomers and for analyzing complex mixtures.

Compound Ionization Method m/z [M+H]⁺ (or other adduct) Reference
3-(3-Methoxy-1,3-dioxopropyl)pyrroleESI-MS190.0480 [M+Na]⁺ mdpi.com
3-methoxy-4-phenyl-1-p-tolyl-1H-pyrrole-2,5-dioneMS (70 eV)324 [M+H]⁺ cbijournal.com
3-(5-methoxy-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dioneHRMS (CI)247.0877 [M+H]⁺ rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.

FT-IR spectroscopy is widely used to identify the characteristic vibrational frequencies of functional groups. In this compound derivatives, the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione (B5365651) moiety are typically observed in the region of 1700-1770 cm⁻¹. cbijournal.com The C-O-C stretching of the methoxy group usually appears around 1100 cm⁻¹. cbijournal.com

Raman spectroscopy can provide complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The combination of both techniques allows for a more complete vibrational analysis and can be used to study conformational changes and intermolecular interactions.

Compound IR (KBr, cm⁻¹) Reference
3-methoxy-4-phenyl-1-p-tolyl-1H-pyrrole-2,5-dione1762, 1712, 1611, 1107 cbijournal.com
3-[2-(4-methylphenyl)-2-oxoethylidene]quinoxaline-2(1H)-one3244, 3042-2860, 1679, 1606-1407 acgpubs.org

X-ray Crystallography Principles Applied to this compound and its Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and torsional angles. nih.gov

For derivatives of 1H-pyrrole-2,5-dione, X-ray crystallography has been instrumental in confirming the planarity of the pyrrole-2,5-dione ring system and determining the orientation of substituents. nih.govnih.gov For example, in the crystal structure of 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, the dihedral angle between the methoxybenzene and 1H-pyrrole-2,5-dione rings was found to be 75.60 (10)°. nih.gov Such data is crucial for understanding steric effects and intermolecular interactions in the solid state. nih.gov

Compound Crystal System Space Group Key Geometric Parameters Reference
1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dioneMonoclinicNot specifieda = 12.7018 (15) Å, b = 10.2689 (12) Å, c = 7.4695 (8) Å, β = 101.067 (7)° nih.gov
3,4-dimethyl-1H-pyrrole-2,5-dione derivative (2a)Not specifiedNot specifiedDihedral angle between N(1)>>C(5) best plane and N(6)−C(7)−N(8) plane is 64.8° nih.gov

Chromatographic and Separation Methodologies for Complex Reaction Mixtures and Derivatives

Chromatographic techniques are indispensable for the purification and separation of this compound and its derivatives from complex reaction mixtures.

Thin Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a compound. cbijournal.com

Column chromatography is the most common method for purifying compounds on a preparative scale. mdpi.com For example, isomers of 3-(3-methoxy-1,3-dioxopropyl)pyrrole were successfully separated using column chromatography on silica (B1680970) gel with a hexanes/ethyl acetate (B1210297) eluent system. mdpi.com

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is used for both analytical and preparative separations. google.com Chiral HPLC, using a chiral stationary phase, is particularly important for the separation of enantiomers of chiral derivatives. mdpi.com

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile derivatives. bris.ac.uk Two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (ToF-MS) provides enhanced separation power for complex mixtures of 1H-pyrrole-2,5-diones. bris.ac.uk

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Analysis of Chiral Derivatives

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a crucial set of techniques for determining the absolute configuration of chiral molecules. wiley.comdokumen.pub

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. wiley.com

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wiley.com

For chiral derivatives of this compound, experimental CD and ORD spectra can be compared with those predicted by quantum chemical calculations to assign the absolute configuration. sci-hub.sefrontiersin.org This combined experimental and theoretical approach has been successfully applied to determine the absolute configurations of 3-substituted pyrrolidine-2,5-diones. sci-hub.se For instance, the absolute configuration of a series of 3-substituted pyrrolidine-2,5-diones was established as (S,S) by comparing the experimental vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and ORD spectra with quantum chemical predictions. sci-hub.se

Derivative Class Spectroscopic Method Key Finding Reference
3-Substituted pyrrolidine-2,5-dionesVCD, ECD, ORDAbsolute configuration determined by comparison with quantum chemical calculations. sci-hub.se
Chiral 3,4-disubstituted pyrrolidine-2,5-dionesVCD, ECD, ORDChiroptical spectroscopy provides a useful approach for deducing absolute configurations. sci-hub.se

Advanced Applications in Chemical Biology, Materials Science, and Catalysis Based on 3 Methoxy 1h Pyrrole 2,5 Dione Chemistry Mechanistic/principle Focus

Molecular Recognition and Binding Studies at a Fundamental Chemical Level (e.g., Host-Guest Chemistry, Non-Biological Interactions)

The study of molecular recognition hinges on the specific and predictable interactions between molecules. The 3-methoxy-1H-pyrrole-2,5-dione structure offers distinct features for such interactions. The maleimide (B117702) ring system is a known reactant with nucleophiles, particularly thiols, which constitutes a form of covalent molecular recognition. The methoxy (B1213986) group significantly influences the electronics of the double bond, directing the regioselectivity of nucleophilic attacks. For instance, in reactions with n-hexane thiol, the attack occurs specifically at the carbon alpha to the oxygen, a preference dictated by the strong mesomeric and inductive effects of the methoxy substituent ucl.ac.uk.

Furthermore, the pyrrole-2,5-dione moiety is a component in larger molecular structures designed for self-association studies. Research on "molecular clips" containing imide functionalities has revealed their capacity for forming ordered structures in the crystalline state. acs.org These associations are governed by a combination of non-covalent forces, including π-π stacking interactions between aromatic walls and specific C-H···O hydrogen bonds. acs.org These fundamental binding motifs are crucial for understanding and predicting the self-assembly behavior of molecules incorporating the pyrrole-2,5-dione core.

The reactivity of the dione (B5365651) has been explored through various chemical transformations, which inherently rely on molecular recognition. Studies on the regioselective reduction of 3-methoxymaleimides using sodium borohydride (B1222165) demonstrate the hydride's ability to selectively attack one of the carbonyl groups, leading to the formation of methyl 5-hydroxytetramates. nih.govacs.org Similarly, regioselective Grignard reagent additions to the carbonyl groups have been achieved, showcasing the molecule's differentiated reactive sites. thieme-connect.de

Table 1: Fundamental Interactions and Reactions of the this compound Moiety

Interaction/Reaction TypeInteracting Partner/ReagentControlling FactorsOutcome/ProductReference(s)
Nucleophilic AdditionThiols (e.g., n-hexanethiol)Electronic effects of methoxy groupThiol-adduct (attack α to oxygen) ucl.ac.uk
ReductionSodium Borohydride (NaBH₄)Inherent reactivity of carbonylsMethyl 5-hydroxytetramates nih.govacs.org
Organometallic AdditionGrignard Reagents (RMgX)Steric and electronic factorsN,O-acetals thieme-connect.de
Non-Covalent Self-AssociationOther imide-containing moleculesπ-π stacking, C-H···O bondsOrdered crystalline structures acs.org

Integration into Supramolecular Assemblies and Architectures

Supramolecular chemistry involves the design of complex chemical systems from molecular components held together by reversible, non-covalent forces. tue.nl The this compound scaffold is a valuable building block for creating such higher-order structures. Its potential is demonstrated by related imide-containing ligands used in coordination-driven self-assembly to form intricate topologies like molecular knots and ring-in-ring architectures. nih.gov

The ability of the maleimide core to participate in defined intermolecular interactions is key to its role in supramolecular chemistry. In the crystal structure of related alkynyl maleimide derivatives, molecules are organized into stacks held together by C-H…π interactions, demonstrating a basic form of supramolecular assembly. researchgate.net More complex systems, such as molecular clips derived from 3-methoxymaleimide, can form tape-like structures driven by a combination of π−π interactions and C−H···O hydrogen bonds. acs.org The predictability of these interactions allows for the rational design of solid-state architectures.

Supramolecular architectures are dynamic and can often be modulated by external stimuli. tue.nl While specific studies on modulating this compound assemblies are not detailed, the principles are well-established. The integration of such moieties into larger systems provides a route to materials whose properties can be controlled by altering the non-covalent interactions through changes in temperature, pH, or the introduction of guest molecules. tue.nl

Table 2: Examples of Supramolecular Architectures Involving Imide/Maleimide Moieties

Architecture TypeDriving ForcesResulting StructureCompound ClassReference(s)
Crystal PackingC-H…π interactionsStacked molecular arraysAlkynyl maleimides researchgate.net
Self-Associationπ-π stacking, C-H···O bondsTape-like structures, dimersMolecular clips acs.org
Coordination-Driven Self-AssemblyMetal-ligand coordinationRing-in-ring complexes, trefoil knotsDiphthalic diimides nih.gov

Role as a Key Moiety in Advanced Polymer Chemistry (beyond simple polymerization, e.g., self-healing materials)

In advanced polymer chemistry, the focus shifts from simple linear chains to complex architectures and functional materials. uni-halle.deksu.edu.sa The maleimide group, and by extension this compound, is a cornerstone in this field, particularly in the development of self-healing polymers. These materials possess the intrinsic ability to repair damage, often by incorporating reversible chemical bonds into their network structure. mdpi.comresearchgate.net

A prominent example is the use of the thermally reversible Diels-Alder reaction between a furan (B31954) group and a maleimide group. nih.gov Polymerization initiators have been synthesized using maleimide derivatives to create polymers that can be cleaved upon heating (retro-Diels-Alder) and reformed upon cooling (Diels-Alder), effectively "healing" a crack or scratch. rsc.org The efficiency of this cleavage and reformation is a critical aspect of the material's performance. rsc.org

Beyond self-healing, the reactivity of the maleimide double bond makes it suitable for post-polymerization modification through "click chemistry" reactions. For example, alkynylated maleimides can be readily converted into 1,2,3-triazoles, allowing for the functionalization of polymers and the development of new materials. arabjchem.org This high reactivity and specificity enable the creation of well-defined polymer architectures such as block copolymers and grafted polymers. uni-halle.de The maleimide moiety can also serve as an end-group for polymers used to mediate the synthesis of inorganic nanoparticles, leading to hybrid materials with tailored properties.

Table 3: Applications of the Maleimide Moiety in Advanced Polymer Science

Application AreaChemical PrincipleSpecific ExampleAdvanced FunctionReference(s)
Self-Healing MaterialsReversible Diels-Alder ReactionFuran/Maleimide adducts in polymer backboneThermal repair of damage nih.govrsc.org
Polymer FunctionalizationClick ChemistryConversion of alkynyl maleimides to triazolesTailoring polymer properties arabjchem.org
Hybrid MaterialsPolymer End-Group MediationMaleimide-terminated PEG for nanoparticle synthesisCatalytically active Pt nanoparticles
Supramolecular PolymersNon-covalent InteractionsPolymers with π–π stacking unitsReversible network formation beilstein-journals.org

Use as a Chemical Probe in Mechanistic Studies (e.g., Reaction Kinetics, Enzyme Mechanism Elucidation without Clinical Context)

Chemical probes are small molecules used to study and manipulate biological or chemical systems. The maleimide functional group is a well-established chemical probe due to its high reactivity towards thiol groups. This property is exploited in biochemistry to study proteins. For instance, methoxy maleimide polyethylene (B3416737) glycol (mmPEG) is used to alkylate free cysteine residues in proteins. d-nb.infonih.gov The resulting increase in mass can be detected by techniques like SDS-PAGE, allowing researchers to quantify the redox state of specific thiol groups and elucidate the mechanisms of enzymes like glutaredoxins without a clinical context. d-nb.infonih.gov

The reactivity of the maleimide can be tuned by substituents. The methoxy group in this compound influences the reaction kinetics and regioselectivity of thiol addition, which is a critical consideration when designing specific probes. ucl.ac.uk Understanding these reaction mechanisms is fundamental to interpreting the data obtained from probe-based experiments.

Furthermore, the kinetics of reactions involving the maleimide core itself are a subject of mechanistic studies. The Diels-Alder reaction, crucial for self-healing materials, is often studied to determine its kinetic parameters, such as the rate constant and activation energy. nih.gov These studies provide insight into the reaction mechanism (e.g., whether it is a concerted or stepwise process) and help in optimizing the conditions for material applications. nih.govbris.ac.uk Theoretical models of chemical kinetics, such as collision theory and transition state theory, provide the framework for interpreting these experimental results at a molecular level. yorku.caukzn.ac.za

Contribution to the Design of Novel Catalytic Systems (e.g., as a Ligand or Component in Catalysts)

The development of novel catalysts is essential for efficient and selective chemical synthesis. While this compound itself is not a primary catalyst, its structural features suggest its potential as a ligand or a component in catalytic systems. The nitrogen and oxygen atoms in the imide ring possess lone pairs of electrons that could coordinate to a metal center, forming a metal-ligand complex.

The interaction of maleimide derivatives with transition metals is evident in various catalytic reactions. For example, copper (Cu) is used to catalyze the substitution of bromine on a 3-bromo-1-methyl-pyrrole-2,5-dione, indicating a direct interaction between the metal and the heterocyclic core. jscimedcentral.com Similarly, palladium (Pd) and copper are used to catalyze the Sonogashira cross-coupling of bromomaleimide with acetylenes, a key step in synthesizing functionalized maleimides. arabjchem.org

Although direct examples of this compound acting as a controlling ligand in a major catalytic process are not prominent in the search results, the broader class of N-heterocycles and related structures are widely used as ligands in asymmetric catalysis. acs.org The maleimide moiety can also be part of a larger polymer structure that templates the formation of catalytically active metal nanoparticles, thereby playing an indirect but crucial role in the catalytic system's design. The continued exploration of its coordination chemistry could lead to new applications in catalysis.

Historical Perspectives, Current Trends, and Future Research Directions for 3 Methoxy 1h Pyrrole 2,5 Dione

Historical Development of Research on 3-Methoxy-1H-pyrrole-2,5-dione and Related Maleimides

The study of maleimides, also known as pyrrole-2,5-diones, has a rich history rooted in synthetic organic chemistry. The fundamental reactivity of the maleimide (B117702) core, characterized by its electron-deficient double bond, has made it a valuable building block for creating complex heterocyclic systems. mdpi.com Early research, dating back to the mid-20th century with pioneers like Augustin and Marrian, focused on the reactions of N-substituted maleimides with various nucleophiles, such as thioureas. mdpi.com

A common and long-standing synthetic route to N-substituted maleimides involves a two-step procedure: the reaction of maleic anhydride (B1165640) with a suitable amine to form an N-substituted maleamic acid, followed by cyclization using a dehydrating agent like acetic anhydride. tandfonline.com The chemistry of related pyrrole-dione systems, such as 1H-pyrrole-2,3-diones, also saw significant development starting in the 1970s, where they were utilized as key intermediates in the synthesis of alkaloids. arkat-usa.org

The introduction of substituents directly onto the pyrrole-2,5-dione ring, as in this compound, expanded the chemical space and potential applications of these compounds. Research has shown that cyclic imides, including maleimides, are pharmaceutically useful scaffolds, exhibiting a wide range of biological activities. jscimedcentral.com The exploration of various substituents on the maleimide ring has been a consistent theme, aiming to modulate the compound's reactivity, lipophilicity, and biological function. analis.com.my

Table 1: Foundational Synthetic Routes for Maleimide Scaffolds

Starting Materials Reaction Type Product Type Reference
Maleic Anhydride + Amine Two-step condensation/cyclization N-Substituted Maleimides tandfonline.com
Maleic Anhydride + N,N-disubstituted urea (B33335) Cyclocondensation 1-Carbamyl-pyrrole-2,3-diones acgpubs.org
3-Halogenated Maleimide + Amine Nucleophilic Substitution 3-Amino-Maleimides jscimedcentral.com
Maleic Anhydride + Thiourea Addition/Cyclization Thiazoline-containing systems mdpi.com

Emerging Research Areas and Unexplored Reactivity of this compound

Research into maleimides is experiencing a renaissance, driven by innovative synthetic methods and new applications, particularly in biotechnology and materials science. Recent years have seen the application of modern synthetic techniques like photocatalysis and electrochemical methods to maleimide chemistry, offering more sustainable and selective pathways to complex molecules. rsc.org

A significant emerging area is the development of "next-generation maleimides" (NGMs) for bioconjugation. nih.gov While the reaction of maleimides with thiols (such as those in cysteine residues of proteins) is a cornerstone of bioconjugation, the stability of the resulting thioether bond has been a persistent challenge. ucl.ac.uk This has spurred the design of novel maleimide derivatives, including "self-hydrolysing" maleimides, that form more stable conjugates after an initial reaction. ucl.ac.ukacs.org The introduction of specific substituents, such as a methoxy (B1213986) group, can influence this reactivity and stability. For instance, the reaction of a methoxy-analogue of a novel conjugating agent did not proceed, highlighting the subtle but critical role of such functional groups. rsc.org

Furthermore, the integration of computational chemistry with experimental synthesis represents a powerful new direction. rsc.org By modeling the photophysical properties of functionalized maleimides, researchers can design and create novel structures with tailored characteristics, such as fluorescence, for use as molecular probes and sensors. rsc.org Despite extensive study, some reaction types involving the maleimide core, including certain cycloadditions and photoannulations, remain relatively underexplored and hold significant potential for future discovery. rsc.org

Challenges and Opportunities in this compound Synthesis and Derivatization

While the maleimide scaffold is well-established, the synthesis and derivatization of specifically substituted analogues like this compound present distinct challenges and opportunities.

Synthesis: A key challenge in the synthesis of asymmetrically substituted pyrroles is controlling regioselectivity. For instance, acylation of a protected pyrrole (B145914) can lead to a mixture of 2- and 3-substituted products, requiring careful separation. mdpi.com One successful strategy for synthesizing 3-alkoxy maleimides involves starting with a substituted furan-2,5-dione. A reported synthesis of 3-methoxy-4-phenyl-1-p-tolyl-1H-pyrrole-2,5-dione began with 3-methoxy-4-phenylfuran-2,5-dione, which was then reacted with an amine to form the desired maleimide. cbijournal.com Another powerful method for derivatization involves nucleophilic substitution on halogenated maleimides. Starting with 3,4-dichloro-1H-pyrrole-2,5-dione, for example, allows for the stepwise introduction of different substituents at the C3 and C4 positions. nih.gov

Derivatization and Application: The primary challenge in the application of maleimides for bioconjugation is the potential for retro-Michael reactions, where the thiol can detach, leading to unstable conjugates and off-target effects. ucl.ac.uk This instability creates a significant opportunity for chemists to design new maleimide reagents. The development of maleimides that undergo rapid hydrolysis of the succinimide (B58015) ring post-conjugation has been shown to yield more stable products. acs.org The electronic properties of substituents on the maleimide ring are critical. The methoxy group in this compound, being an electron-donating group, can modulate the electrophilicity of the double bond, influencing its reactivity with nucleophiles like thiols. This provides an opportunity to fine-tune the reaction kinetics and stability of the resulting conjugate for specific applications.

Table 2: Strategies for Synthesis and Derivatization of Substituted Maleimides

Strategy Precursor Key Transformation Advantage/Opportunity Reference
Ring Formation Substituted Furan-2,5-dione + Amine Condensation Access to C3/C4 substituted maleimides acgpubs.orgcbijournal.com
Nucleophilic Substitution 3,4-Dihalo-maleimide Stepwise reaction with nucleophiles Controlled synthesis of multi-substituted derivatives nih.gov
Stability Enhancement N-substituted maleimide + Thiol Post-conjugation ring hydrolysis Creates more stable bioconjugates ucl.ac.ukacs.org
Reactivity Tuning Methoxy-substituted maleimide Michael Addition Modulate reactivity for selective conjugation rsc.org

Interdisciplinary Research Potential for this compound Chemistry

The chemistry of this compound and related maleimides is inherently interdisciplinary, bridging organic synthesis with materials science, medicinal chemistry, and biotechnology.

Medicinal Chemistry: The maleimide scaffold is a "privileged structure" in drug discovery. Derivatives have been synthesized and investigated for a wide array of therapeutic uses, including as antimicrobial, tandfonline.comcbijournal.com anticancer, nih.gov anti-inflammatory, mdpi.com and anxiolytic agents. jscimedcentral.com The substituents on the maleimide ring are crucial for determining biological activity and selectivity. analis.com.my The methoxy group can influence properties like solubility and hydrogen bonding capacity, which are critical for drug-receptor interactions.

Biotechnology and Chemical Biology: The selective reactivity of the maleimide core with thiols makes it an indispensable tool for protein modification and bioconjugation. bath.ac.uk Methoxy-polyethylene glycol (mPEG)-maleimide derivatives are widely used to attach PEG chains to proteins, improving their solubility and pharmacokinetic profiles. jenkemusa.com The development of next-generation maleimides for site-selective antibody-drug conjugates (ADCs) is a major focus in the pharmaceutical industry. nih.gov

Materials Science: Functionalized maleimides have potential in the creation of advanced materials. By combining computational predictions with synthesis, new maleimide derivatives with specific photophysical properties, such as fluorescence, can be designed. rsc.org This opens the door to creating tailor-made fluorescent probes for molecular sensing and imaging applications. Furthermore, maleimides are used in polymer chemistry, for example, in creating crosslinked hydrogels for tissue engineering. polysciences.com

The continued exploration of the synthesis and reactivity of this compound will undoubtedly fuel discoveries across these scientific fields, from novel therapeutics to advanced functional materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methoxy-1H-pyrrole-2,5-dione, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. To optimize yield and purity:

  • Vary reaction solvents (e.g., THF, DMF) to improve solubility of intermediates.
  • Adjust temperature (e.g., 60–100°C) and catalyst loading (e.g., K₂CO₃ or DBU) to enhance reaction kinetics.
  • Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification.
  • Monitor progress via TLC and confirm purity using HPLC (>95% threshold) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) and compare with computed chemical shifts (DFT/B3LYP/6-31G*).
  • X-ray crystallography : Resolve crystal packing and dihedral angles (e.g., methoxy group orientation) using SHELXL for refinement .
  • ESI-HRMS : Confirm molecular ion peaks with <2 ppm mass accuracy .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Perform accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC.
  • Use DSC/TGA to determine thermal stability and melting points.
  • Store in inert atmospheres (argon) at –20°C to prevent oxidation .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity and binding affinity of this compound in drug discovery?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., HIV-1 integrase) using PDB structures.
  • MD simulations (GROMACS) : Analyze conformational stability in aqueous environments (TIP3P water model, 100 ns trajectories).
  • QSAR models : Corrogate substituent effects (e.g., methoxy vs. hydroxy groups) on bioactivity .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of pyrrole-2,5-dione analogs?

  • Methodological Answer :

  • Synthesize analogs with systematic modifications (e.g., methoxy → ethoxy, halogen substitutions).
  • Test in parallel assays (e.g., 5-HT1A receptor binding vs. SERT inhibition) to isolate structural determinants.
  • Use ANOVA to identify statistically significant activity differences (p < 0.05) .

Q. What experimental approaches validate the role of this compound in enzymatic inhibition (e.g., phospholipase C)?

  • Methodological Answer :

  • In vitro assays : Measure IC₅₀ using fluorogenic substrates (e.g., PPI hydrolysis inhibition).
  • Kinetic analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Cellular assays : Quantify cytosolic Ca²⁺ changes (Fluo-4 AM dye) in treated vs. untreated cells .

Q. How can crystallographic data explain discrepancies in dihedral angle measurements for methoxy-substituted pyrrole-diones?

  • Methodological Answer :

  • Compare experimental data (SHELX-refined structures) with DFT-optimized geometries (B3LYP/cc-pVDZ).
  • Analyze intermolecular forces (Hirshfeld surfaces) to identify packing effects influencing dihedral angles .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

  • Methodological Answer :

  • Optimize stoichiometry (1.2 eq. methoxy reagent) to minimize unreacted intermediates.
  • Implement flow chemistry for precise temperature/residence time control.
  • Use inline IR spectroscopy to detect and divert byproduct-rich fractions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.